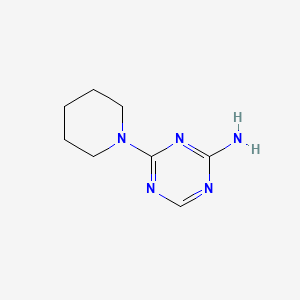

4-(Piperidin-1-yl)-1,3,5-triazin-2-amine

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-piperidin-1-yl-1,3,5-triazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N5/c9-7-10-6-11-8(12-7)13-4-2-1-3-5-13/h6H,1-5H2,(H2,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFKADPKWCIVAPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC=NC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20495050 | |

| Record name | 4-(Piperidin-1-yl)-1,3,5-triazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20495050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32330-92-0 | |

| Record name | 4-(Piperidin-1-yl)-1,3,5-triazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20495050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 4 Piperidin 1 Yl 1,3,5 Triazin 2 Amine Analogues

Strategies for the Construction of the 1,3,5-Triazine (B166579) Core

Nucleophilic Substitution Reactions of Cyanuric Chloride Derivatives

A cornerstone in the synthesis of substituted 1,3,5-triazines is the use of 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride, as a starting material. troindia.inchemrxiv.orgnih.gov The three chlorine atoms on the triazine ring exhibit differential reactivity, allowing for their sequential replacement by various nucleophiles. This stepwise substitution is a powerful tool for introducing a variety of functional groups in a controlled manner. rsc.orgnih.gov

The synthesis of unsymmetrically substituted triazines, such as 4-(piperidin-1-yl)-1,3,5-triazin-2-amine analogues, relies on the sequential and controlled reaction of cyanuric chloride with different amines. troindia.innih.gov The reactivity of the chlorine atoms is temperature-dependent; the first substitution typically occurs at low temperatures (around 0 °C), the second at room temperature, and the third requires elevated temperatures. troindia.inorgsyn.org

For the synthesis of the target analogues, cyanuric chloride is first reacted with piperidine (B6355638). This initial step is generally carried out at a low temperature to ensure monosubstitution, yielding 2,4-dichloro-6-(piperidin-1-yl)-1,3,5-triazine. researchgate.netnih.gov Following the introduction of the piperidine moiety, the remaining two chlorine atoms can be substituted by reacting the intermediate with other amines. To obtain a 2-amino-4-(piperidin-1-yl) derivative, the subsequent reaction would involve an aminating agent. The second substitution is typically performed at room temperature, and if a different amine is used, a disubstituted intermediate is formed. Finally, the third chlorine atom can be replaced by another amine at a higher temperature to yield the fully substituted, unsymmetrical triazine. nih.gov

A general synthetic protocol involves dissolving cyanuric chloride in a suitable solvent like acetone and cooling the solution to 0°C. nih.gov An equimolar amount of the first amine (e.g., piperidine) is then added dropwise, often in the presence of a base such as potassium carbonate to neutralize the liberated HCl. troindia.innih.gov After the completion of the first substitution, the second amine is added, and the reaction temperature is allowed to rise to room temperature. nih.gov For the final substitution, the reaction mixture is heated to reflux. nih.gov

| Step | Reagents and Conditions | Product |

| 1 | Cyanuric chloride, Piperidine, K2CO3, Acetone, 0 °C, 4 h | 4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)benzonitrile |

| 2 | 4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)benzonitrile, Amine (e.g., morpholine), K2CO3, THF, Room temperature, 24 h | 4-((4-chloro-6-morpholino-1,3,5-triazin-2-yl)amino)benzonitrile |

| 3 | 4-((4-chloro-6-morpholino-1,3,5-triazin-2-yl)amino)benzonitrile, Second Amine, K2CO3, Acetonitrile, Reflux, 18 h | Trisubstituted 1,3,5-triazine |

Table 1: Example of a stepwise synthetic route for trisubstituted 1,3,5-triazines starting from cyanuric chloride. nih.gov

The ability to achieve selective substitution on the 1,3,5-triazine ring is crucial for generating a diverse range of analogues. The order of introduction of different nucleophiles plays a significant role in the final product. nih.gov The substitution of a chlorine atom with an electron-donating group, such as an amino group, deactivates the remaining chlorine atoms towards further nucleophilic attack. amanote.com This electronic effect, coupled with steric hindrance from the introduced substituent, allows for a high degree of control over the substitution pattern. nih.gov

The preferential order for the incorporation of different types of nucleophiles has been studied, with alcohols generally reacting more readily than thiols, which in turn are more reactive than amines under neutral or basic conditions. nih.gov This chemoselectivity allows for the strategic design of synthetic pathways to access complex, unsymmetrically substituted triazines. For instance, to synthesize a triazine with both an alkoxy and an amino group, it is often advantageous to introduce the alkoxy group first. nih.gov

Computational and experimental studies have shown a progressive increase in the energy barrier for each subsequent substitution on the cyanuric chloride core, confirming the observed temperature dependency. rsc.org The first substitution has the lowest activation energy, while the third has the highest. rsc.org This inherent difference in reactivity is the key to achieving selective and stepwise functionalization of the triazine ring. rsc.orgnih.gov

One-Pot Multicomponent Reactions for Triazine Synthesis

One-pot multicomponent reactions (MCRs) have emerged as a powerful and efficient strategy for the synthesis of 1,3,5-triazine derivatives. monash.edunih.gov These reactions offer several advantages over traditional stepwise methods, including reduced reaction times, simpler purification procedures, and increased atom economy, aligning with the principles of green chemistry. nih.govmonash.edu

A notable one-pot approach for the synthesis of 2,4-diamino-1,3,5-triazines involves the condensation of an amine, cyanamide, and an aromatic aldehyde. nih.gov This three-component reaction allows for the rapid assembly of the triazine core with diverse substituents. The reaction is typically acid-catalyzed and can be promoted by either conventional heating or microwave irradiation. monash.edu

In a typical procedure, equimolar amounts of an amine (such as 2-aminopyridine), cyanamide, and an aromatic aldehyde are reacted together. nih.gov The use of a slight excess of cyanamide can improve the yield, as two molecules of cyanamide are incorporated into the final triazine structure. nih.gov The reaction mechanism is thought to involve the initial formation of a dihydrotriazine intermediate, which then undergoes spontaneous dehydrogenative aromatization to yield the final 1,3,5-triazine product. monash.edu This methodology has been successfully applied to a wide range of aromatic aldehydes and amines, demonstrating its versatility. monash.edufigshare.com

| Aldehyde | Amine | Product | Yield (%) |

| 4-Chlorobenzaldehyde | 2-Aminopyridine | 6-(4-chlorophenyl)-N2-(pyridin-2-yl)-1,3,5-triazine-2,4-diamine | 70 |

| 4-Methoxybenzaldehyde | 2-Aminopyridine | 6-(4-methoxyphenyl)-N2-(pyridin-2-yl)-1,3,5-triazine-2,4-diamine | 85 |

| 2-Naphthaldehyde | 2-Aminopyridine | 6-(naphthalen-2-yl)-N2-(pyridin-2-yl)-1,3,5-triazine-2,4-diamine | 80 |

Table 2: Examples of 1,3,5-triazine-2,4-diamine analogues synthesized via a one-pot multicomponent reaction of an amine, cyanamide, and an aromatic aldehyde. nih.gov

Microwave irradiation has been widely adopted as an energy-efficient and time-saving technique for the synthesis of 1,3,5-triazine derivatives. clockss.orgchim.itresearchgate.net Microwave-assisted organic synthesis can significantly accelerate reaction rates, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods. chim.itmdpi.com

In the context of nucleophilic substitution on cyanuric chloride, microwave irradiation can facilitate the replacement of the third chlorine atom, which typically requires high temperatures and long reaction times under conventional heating. chim.it This allows for the efficient synthesis of fully substituted triazines. mdpi.com

Microwave assistance is also highly effective for one-pot multicomponent reactions. nih.govresearchgate.net For example, the three-component condensation of 2-aminopyridine, cyanamide, and various aldehydes or ketones can be carried out under neat (solvent-free) conditions using microwave heating. nih.gov This approach not only reduces the reaction time from hours to minutes but also enhances the green credentials of the synthesis by minimizing solvent waste. nih.gov The reaction of an amine, cyanamide, and an aldehyde under microwave irradiation at 120°C for 15 minutes has been shown to produce the desired pyridinyl-1,3,5-triazine-2,4-diamine hybrids in good to excellent yields. nih.gov This rapid and efficient method is suitable for generating libraries of substituted triazine analogues for biological screening.

Introduction of the Piperidine Moiety

The incorporation of a piperidine ring onto the 1,3,5-triazine scaffold is a critical step in the synthesis of this class of compounds. This is typically achieved through direct amination reactions, where piperidine or its derivatives act as nucleophiles, displacing a chlorine atom on the triazine ring.

Direct Amination with Piperidine and its Derivatives

The most common method for introducing the piperidine moiety is through the direct nucleophilic substitution of a chlorine atom on a dichlorotriazine intermediate with piperidine. This reaction is a classic example of nucleophilic aromatic substitution (SNAr) on an electron-deficient heterocyclic ring. The reactivity of the chlorine atoms on cyanuric chloride is temperature-dependent, allowing for a controlled, stepwise substitution. The first chlorine atom is typically substituted at a low temperature, around 0°C, the second at room temperature, and the third requires higher temperatures, often at the boiling point of the solvent.

For instance, the synthesis of 2,4-di(piperidin-1-yl)-6-(2-(pyridin-2-ylmethylene)hydrazinyl)-1,3,5-triazine involves the initial reaction of cyanuric chloride with piperidine, followed by subsequent reactions to introduce the hydrazinyl-pyridinylmethylene group mdpi.com. Similarly, various hydrazone derivatives of 4,6-di(piperidin-1-yl)-1,3,5-triazine have been synthesized, showcasing the utility of this core structure for further derivatization mdpi.com.

The reaction conditions for the introduction of the piperidine moiety can be summarized in the following table:

| Starting Material | Reagent | Solvent | Temperature | Product | Reference |

| 2,4-dichloro-6-morpholino-1,3,5-triazine | Piperidine | 1,4-Dioxane/Water | 75-80°C | 4-(Piperidin-1-yl)-6-morpholino-1,3,5-triazin-2-yl substituted compounds | nih.gov |

| Cyanuric chloride | Piperidine | Not specified | Not specified | 2,4-di(piperidin-1-yl)-1,3,5-triazine derivatives | mdpi.com |

Derivatization Strategies for Piperidine-Substituted Triazines

Once the piperidine-substituted triazine core is synthesized, it can be further functionalized to create a diverse library of analogues. These derivatization strategies often target the remaining chlorine atom on the triazine ring or involve modifications of a pre-existing functional group.

One common strategy is the introduction of amino acid moieties. For example, N-(4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl) amino acid derivatives have been synthesized by reacting 2,4-dichloro-6-(piperidin-1-yl)-1,3,5-triazine with an α-amino acid in the presence of a base like triethylamine, followed by the addition of a second equivalent of piperidine at elevated temperatures nih.gov. This approach allows for the incorporation of various amino acids, leading to compounds with potentially different biological activities.

Another significant derivatization pathway involves the introduction of a hydrazinyl group, which can then be condensed with various aldehydes or ketones to form hydrazone derivatives. This has been demonstrated in the synthesis of a series of 1,3,5-triazine hydrazone derivatives with promising antiproliferative activity mdpi.com. For example, 2-(2-benzylidenehydrazinyl)-4,6-di(piperidin-1-yl)-1,3,5-triazine and its substituted analogues were prepared from the corresponding hydrazino-di(piperidin-1-yl)-triazine mdpi.com.

The following table provides examples of such derivatization reactions:

| Starting Material | Reagent(s) | Product | Yield (%) | Reference |

| 2,4-dichloro-6-(piperidin-1-yl)-1,3,5-triazine | Glycine (B1666218), Triethylamine, Piperidine | 2-(4,6-Di(piperidin-1-yl)-1,3,5-triazin-2-ylamino)acetic acid | 79.0 | nih.gov |

| 2,4-dichloro-6-(piperidin-1-yl)-1,3,5-triazine | Alanine, Triethylamine, Piperidine | 2-(4,6-Di(piperidin-1-yl)-1,3,5-triazin-2-ylamino)propanoic acid | 78.1 | nih.gov |

| 2,4-dichloro-6-(piperidin-1-yl)-1,3,5-triazine | Leucine, Triethylamine, Piperidine | 2-(4,6-Di(piperidin-1-yl)-1,3,5-triazin-2-ylamino)-4-methylpentanoic acid | 71.8 | nih.gov |

| 6-Hydrazino-2,4-di(piperidin-1-yl)-1,3,5-triazine | Benzaldehyde | 2-(2-Benzylidenehydrazinyl)-4,6-di(piperidin-1-yl)-1,3,5-triazine | 82 | mdpi.com |

| 6-Hydrazino-2,4-di(piperidin-1-yl)-1,3,5-triazine | 4-Chlorobenzaldehyde | 2-(2-(4-Chlorobenzylidene)hydrazinyl)-4,6-di(piperidin-1-yl)-1,3,5-triazine | 94 | mdpi.com |

| 6-Hydrazino-2,4-di(piperidin-1-yl)-1,3,5-triazine | 4-Bromobenzaldehyde | 2-(2-(4-Bromobenzylidene)hydrazinyl)-4,6-di(piperidin-1-yl)-1,3,5-triazine | 95 | mdpi.com |

| 6-Hydrazino-2,4-di(piperidin-1-yl)-1,3,5-triazine | 4-Hydroxybenzaldehyde | 4-((2-(4,6-Di(piperidin-1-yl)-1,3,5-triazin-2-yl)hydrazono)methyl)phenol | 97 | mdpi.com |

Purification and Isolation Techniques for 1,3,5-Triazine Derivatives

The purification and isolation of the synthesized 1,3,5-triazine derivatives are crucial steps to ensure the removal of impurities, starting materials, and by-products, ultimately yielding a compound of high purity for subsequent analysis and biological evaluation uniba.sk. The choice of purification method depends on the physical and chemical properties of the target compound and the nature of the impurities.

Recrystallization Methods

Recrystallization is a widely used and effective technique for purifying solid organic compounds. The principle of this method relies on the differential solubility of the desired compound and impurities in a suitable solvent or solvent system at different temperatures. An ideal recrystallization solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point.

While specific solvent systems for this compound analogues are not extensively detailed in the provided search results, the general procedure involves dissolving the crude product in a minimal amount of a hot solvent, followed by slow cooling to induce crystallization of the pure compound, leaving the impurities dissolved in the mother liquor. The choice of solvent is critical and is often determined empirically. Common solvents used for the recrystallization of organic compounds include ethanol, methanol, acetone, and ethyl acetate, or mixtures thereof.

Chromatographic Purification Strategies

Chromatographic techniques are powerful tools for the separation and purification of complex mixtures and are frequently employed in the purification of 1,3,5-triazine derivatives.

Column Chromatography: This is a standard and versatile method for purifying organic compounds. The separation is based on the differential adsorption of the components of a mixture onto a stationary phase (commonly silica gel) as a mobile phase (eluent) is passed through the column. For triazine derivatives, flash column chromatography using silica gel with eluents such as mixtures of petroleum ether and ethyl acetate has been reported mdpi.com. The polarity of the eluent is adjusted to achieve optimal separation of the desired compound from impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly efficient chromatographic technique used for both analytical and preparative-scale purification. For the purification of triazine derivatives, semi-preparative HPLC can be a very effective method to obtain compounds with high purity uniba.sk. The choice of stationary and mobile phases is crucial for successful separation. Reversed-phase HPLC, using a non-polar stationary phase (e.g., C18) and a polar mobile phase, is commonly used for the purification of moderately polar organic compounds.

The following table summarizes some chromatographic conditions used for the analysis and purification of triazine and related compounds:

| Technique | Stationary Phase | Mobile Phase | Application | Reference |

| Flash Column Chromatography | Silica gel 60 M (0.040–0.063 mm) | Petroleum ether and ethyl acetate mixtures | Purification of pyrazolotriazinone derivatives | mdpi.com |

| HPLC | C18 | Water-phosphate buffer (55:45, v/v) | Determination of triazines in water samples | oup.com |

| RP-HPLC | Inertsil C18 | Water with 0.1% phosphoric acid (A) and acetonitrile (B) (32:68, V:V) | Determination of piperidine | researchgate.netnih.gov |

Advanced Spectroscopic and Computational Characterization of 4 Piperidin 1 Yl 1,3,5 Triazin 2 Amine Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an essential technique for determining the precise structure of 4-(Piperidin-1-yl)-1,3,5-triazin-2-amine by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei. While specific experimental spectra for this exact compound are not widely published, a detailed analysis can be constructed based on established chemical shift principles and data from analogous structures containing piperidine (B6355638) and aminotriazine (B8590112) moieties.

¹H NMR Chemical Shift Analysis

The ¹H NMR spectrum provides information on the electronic environment of protons in the molecule. The key proton signals for this compound are expected from the piperidine ring, the exocyclic amine group (-NH₂), and the triazine ring proton.

The piperidine ring contains three distinct sets of protons:

H-α (protons on C2' and C6'): These protons are adjacent to the nitrogen atom connected to the electron-withdrawing triazine ring. Consequently, they are the most deshielded of the piperidine protons and are expected to appear as a triplet in the downfield region, typically around 3.7-3.9 ppm.

H-β (protons on C3' and C5'): These protons are further from the triazine ring and are expected to resonate upfield from the H-α protons. Their signal would likely appear as a multiplet in the range of 1.6-1.8 ppm.

H-γ (protons on C4'): The single proton at the C4' position is the most shielded within the ring and is expected to appear as a multiplet around 1.5-1.7 ppm.

The amine group (-NH₂) protons are expected to produce a broad singlet, the chemical shift of which can be variable and is dependent on solvent and concentration, but typically appears in the range of 5.0-6.5 ppm. The triazine ring proton (H-6) is attached to an electron-deficient aromatic system and is therefore significantly deshielded, with an expected chemical shift in the region of 8.0-8.5 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Piperidine H-α (C2', C6') | 3.7 - 3.9 | Triplet (t) |

| Piperidine H-β (C3', C5') | 1.6 - 1.8 | Multiplet (m) |

| Piperidine H-γ (C4') | 1.5 - 1.7 | Multiplet (m) |

| Amine (-NH₂) | 5.0 - 6.5 | Broad Singlet (br s) |

¹³C NMR Chemical Shift Analysis

The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. The triazine ring carbons are significantly deshielded due to the electronegativity of the adjacent nitrogen atoms and their aromatic character. They are expected to resonate far downfield, typically in the range of 160-170 ppm.

The piperidine ring carbons exhibit more typical aliphatic chemical shifts:

C-α (C2', C6'): These carbons, being directly attached to the nitrogen linked to the triazine ring, are the most deshielded within the piperidine moiety, with an expected chemical shift around 44-46 ppm.

C-β (C3', C5'): These carbons are expected to appear further upfield, in the region of 25-27 ppm.

C-γ (C4'): The C4' carbon is typically the most shielded, with a predicted chemical shift around 24-26 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Triazine C2 | ~166 |

| Triazine C4 | ~165 |

| Triazine C6 | ~163 |

| Piperidine C-α (C2', C6') | 44 - 46 |

| Piperidine C-β (C3', C5') | 25 - 27 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and to deduce structural information from fragmentation patterns. The molecular formula for this compound is C₈H₁₄N₆, which corresponds to a monoisotopic mass of approximately 194.128 Da. In an electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺) would be expected at m/z 194.

The fragmentation of the molecule would likely proceed through several key pathways. A primary fragmentation event would be the cleavage of the C-N bond between the triazine and piperidine rings. This could result in two major fragments: the piperidine radical cation (m/z 84) and the 2-amino-1,3,5-triazine radical (m/z 110). Further fragmentation of the piperidine ring and characteristic losses from the triazine ring (such as HCN) would also be expected, providing confirmatory structural evidence.

X-ray Crystallography for Solid-State Structure Determination

While a specific crystal structure for this compound is not available in open-access databases, its solid-state characteristics can be reliably inferred from the crystallographic analysis of closely related substituted piperidinyl-triazine derivatives.

Intermolecular Interactions and Crystal Packing Analysis

The solid-state structure of this compound is expected to be dominated by a network of intermolecular hydrogen bonds. The exocyclic amine group (-NH₂) is a potent hydrogen bond donor, while the nitrogen atoms within the triazine ring and the amine nitrogen itself are effective hydrogen bond acceptors.

It is highly probable that the molecules would form hydrogen-bonded dimers or chains. For instance, a common motif involves the amine group of one molecule donating a proton to a ring nitrogen of a neighboring molecule, resulting in a robust supramolecular assembly. These hydrogen bonding interactions are the primary forces governing the crystal packing, leading to a stable, well-ordered crystalline lattice.

Conformational Analysis of Piperidine Ring

In the solid state, the six-membered piperidine ring is expected to adopt a stable chair conformation . This conformation minimizes both angular strain and torsional strain, making it the most energetically favorable arrangement for substituted piperidine rings. This has been confirmed in the crystal structures of various derivatives containing the 4-(piperidin-1-yl)-1,3,5-triazine moiety. The attachment of the bulky triazine group to the piperidine nitrogen does not typically provide enough steric hindrance to force the ring into a less stable boat or twist-boat conformation.

Density Functional Theory (DFT) Calculations and Molecular Modeling

Detailed Density Functional Theory (DFT) calculations, which are crucial for understanding the fundamental electronic structure and reactivity of a molecule, appear to be unpublished for this compound. DFT studies on other 1,3,5-triazine (B166579) derivatives have been conducted to explore their geometrical structures and energetic properties, but this specific compound has not been the primary subject of such focused computational analysis. researchgate.netmdpi.com

Electronic Properties and Dipole Moment Computations

Specific computational data regarding the electronic properties, such as the distribution of electron density, and the dipole moment of this compound are not documented in the available literature. While theoretical studies on related heterocyclic compounds exist, direct calculations for this particular molecule are absent, leaving a gap in the understanding of its polarity and intermolecular interaction potential. researchgate.net

Optimized Molecular Structures and Vibrational Analysis

While the synthesis of various 1,3,5-triazine derivatives containing a piperidine group has been reported, a detailed vibrational analysis of this compound, supported by theoretical calculations, is not available. Such an analysis would involve the correlation of experimental infrared and Raman spectra with computationally predicted vibrational modes, providing a deeper understanding of the molecule's structural dynamics. ijsr.netresearchgate.net Research in this area has been conducted on other piperidine-containing compounds, but not specifically on this triazine derivative. ijsr.netresearchgate.net

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking simulations are a key tool in drug discovery to predict the binding affinity and orientation of a ligand to a target protein. Although numerous studies have performed molecular docking on complex derivatives of 1,3,5-triazines with various biological targets, simulations focusing specifically on this compound as the ligand are not described in the reviewed literature. nih.govresearchgate.net The existing research indicates that the broader class of piperidinyl-triazine compounds has been investigated for potential therapeutic applications, but the specific interaction profile of this parent amine has not been a dedicated subject of study. nih.govresearchgate.net

Pharmacological and Biological Activity Profiling of Piperidine Substituted 1,3,5 Triazines

Anticancer and Antineoplastic Activity

Piperidine-substituted 1,3,5-triazines have demonstrated notable potential as anticancer and antineoplastic agents. Research has shown that modifications on the triazine core, which includes the piperidine (B6355638) group, can lead to compounds with significant cytotoxic effects against various cancer cell lines. mdpi.comnih.gov

A number of studies have evaluated the in vitro cytotoxicity of piperidine-substituted 1,3,5-triazine (B166579) derivatives against a panel of human cancer cell lines. For instance, a series of compounds based on the s-triazine core with piperidine and benzyl (B1604629) substituents showed strong antiproliferative activity against HCT-116 colon cancer cells, with IC₅₀ values in the range of 3.64–5.60 µM. mdpi.com Another study on 2,4,6-trisubstituted 1,3,5-triazine derivatives, where one of the substituents was a piperidine ring, reported that all tested compounds inhibited colony formation by 50% in MCF-7 breast cancer cells at concentrations ranging from 13.88 to 146.79 μM. nih.gov

Furthermore, certain imamine-1,3,5-triazine derivatives have shown selective activity against the triple-negative MDA-MB-231 breast cancer cell line. rsc.org For example, compound 4f (N²-allyl-6-chloro-N²-methyl-N⁴-(4-methyl-3-((4-(pyridin-3-yl) pyrimidin-2-yl) amino) phenyl)-1,3,5-triazine-2,4-diamine) and 4k (6-chloro-N²-cyclohexyl-N²-methyl-N⁴-(4-methyl-3-((4-(pyridin-3-yl) pyrimidin-2-yl) amino) phenyl)-1,3,5-triazine-2,4-diamine) demonstrated potent anti-proliferative activity against MDA-MB-231 cells with IC₅₀ values of 6.25 μM and 8.18 μM, respectively. rsc.org

| Compound Derivative | Cancer Cell Line | Activity (IC₅₀/GI₅₀) |

|---|---|---|

| Piperidine and benzyl substituted s-triazines | HCT-116 (Colon) | 3.64–5.60 µM |

| 2,4,6-trisubstituted 1,3,5-triazines with piperidine | MCF-7 (Breast) | 13.88–146.79 µM |

| Compound 4f | MDA-MB-231 (Breast) | 6.25 µM |

| Compound 4k | MDA-MB-231 (Breast) | 8.18 µM |

| 2-[4-Amino-6-(4-phenylpiperazin-1-yl)-1,3,5-triazin-2-yl]-2{[4-(dimethylamino)phenyl]imino}acetonitrile | MALME-3M (Melanoma) | GI₅₀ = 3.3 x 10⁻⁸ M |

The anticancer effects of piperidine-substituted 1,3,5-triazines are believed to stem from their ability to interfere with key cellular processes such as proliferation and survival. mdpi.com Some derivatives have been shown to induce apoptosis in cancer cells. nih.govmdpi.com For instance, a triazine derivative bearing an Ala-Ala-OMe substituent was found to induce apoptosis through the attenuation of intracellular signaling pathways in DLD-1 and HT-29 colon cancer cell lines. nih.gov The mechanism of action for some of these compounds involves the inhibition of key enzymes crucial for cancer cell survival and proliferation. mdpi.commdpi.com

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a critical regulator of cell growth and survival, and its dysregulation is common in many cancers. nih.gov Several 1,3,5-triazine derivatives have been identified as inhibitors of this pathway. nih.govmdpi.com For example, the melamine (B1676169) derivative ZSTK474 [2-(2-difluoromethylbenzimidazol-1-yl)-4,6-dimorpholino-1,3,5-triazine] is a known PI3K inhibitor. nih.gov

More specifically, a study on a series of mono- and bis(dimethylpyrazolyl)-s-triazine derivatives, which also contained piperidine or morpholine (B109124) moieties, identified compounds with potent inhibitory activity against the EGFR/PI3K/AKT/mTOR signaling cascade. nih.gov One derivative, 4f (N-(4-Bromophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-morpholino-1,3,5-triazin-2-amine), showed remarkable inhibitory activity against PI3K, Akt, and mTOR. nih.gov This suggests that the 1,3,5-triazine scaffold, when appropriately substituted with groups like piperidine, can be directed to target critical oncogenic signaling pathways.

Antimicrobial and Antifungal Efficacy

In addition to their anticancer properties, piperidine-substituted 1,3,5-triazines have been investigated for their efficacy against microbial and fungal pathogens. mdpi.comacs.org

Several novel series of 1,3,5-triazine derivatives incorporating a piperidine ring have been synthesized and evaluated for their in vitro antibacterial activity. In one study, a series of 4-(4-(arylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-ylamino)-N-(pyrimidin-2-yl)benzenesulfonamides were synthesized and screened. researchgate.net Among these, compounds 3c , 3n , and 3o exhibited significant antimicrobial activity against several microbial strains. researchgate.net

| Compound Derivative Series | Bacterial Strain | Activity |

|---|---|---|

| 4-(4-(arylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-ylamino)-N-(pyrimidin-2-yl)benzenesulfonamides (compounds 3c, 3n, 3o) | Various bacterial strains | Significant antimicrobial activity |

The antifungal potential of piperidine-substituted 1,3,5-triazines has also been explored. A novel series of 4,6-disubstituted s-triazin-2-yl amino acid derivatives, where one of the substituents was a piperidine ring, was prepared and showed antifungal activity against Candida albicans. nih.gov Notably, compounds that included aniline (B41778) derivatives, a piperidine ring, and a glycine (B1666218) moiety on the triazine core demonstrated the highest inhibition zones at various concentrations. nih.gov Interestingly, these compounds did not show any antibacterial activity, indicating a degree of selectivity in their antimicrobial action. nih.gov

| Compound Derivative Series | Fungal Strain | Activity |

|---|---|---|

| 4,6-disubstituted s-triazin-2-yl amino acid derivatives with piperidine | Candida albicans | Highest inhibition zones at 50, 100, 200, and 300 μg per disc |

Antiviral Properties, Including Anti-HIV Activity

The 1,3,5-triazine scaffold, particularly when substituted with a piperidine moiety, has proven to be a fertile ground for the development of potent antiviral agents. Research has highlighted the broad-spectrum activity of these compounds, with a significant focus on their efficacy against the Human Immunodeficiency Virus (HIV).

Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) Activity

A notable series of piperidine-substituted triazine derivatives has been identified as highly effective non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. nih.gov These compounds function by binding to an allosteric site on the reverse transcriptase enzyme, inducing a conformational change that inhibits its catalytic activity and thus blocks viral replication. nih.gov

Studies have demonstrated that many of these derivatives exhibit extremely promising activity against wild-type HIV-1, with EC50 values in the low nanomolar range. nih.govkuleuven.benih.gov The potency of some of these compounds has been shown to be superior to first-generation NNRTIs like Nevirapine and Delavirdine. nih.gov Furthermore, a key advantage of these piperidine-triazine compounds is their high potency against common NNRTI-resistant mutant strains of HIV-1, such as K103N/Y181C. nih.govkuleuven.be This resilience against resistance is a critical attribute for the development of next-generation anti-HIV therapies. nih.gov The structure-activity relationship (SAR) studies indicate that the specific substitutions on the triazine and piperidine rings are crucial for their potent inhibitory action. nih.govnih.gov

Anti-HIV-1 Activity of Piperidine-Substituted Triazine Derivatives

EC50 values represent the concentration of the compound required to inhibit HIV-1 replication by 50% in MT-4 cells. SI (Selectivity Index) is the ratio of cytotoxic concentration (CC50) to the effective concentration (EC50).

| Compound | Target | EC50 (nM) | Selectivity Index (SI) | Reference |

|---|---|---|---|---|

| Compound 6b3 | Wild-Type HIV-1 (IIIB) | 4.61 | 5945 | kuleuven.benih.gov |

| Compound 6b1 | K103N/Y181C HIV-1 | 550 | >120 | kuleuven.be |

| Compound 6b4 | K103N/Y181C HIV-1 | 510 | >170 | kuleuven.be |

| Nevirapine (Reference) | Wild-Type HIV-1 (IIIB) | 210 | >476 | nih.gov |

| Delavirdine (Reference) | Wild-Type HIV-1 (IIIB) | 120 | >833 | nih.gov |

Inhibition of Viral Replication

The antiviral activity of piperidine- and triazine-containing structures extends beyond HIV. The core mechanism involves disrupting key stages of the viral life cycle. For HIV, the inhibition of reverse transcriptase directly halts the conversion of viral RNA into DNA, a critical step for the integration of the virus into the host genome. nih.gov

Derivatives of the 1,3,5-triazine scaffold have also shown efficacy against other viruses. For instance, Triazavirine, a compound with a 1,2,4-triazine (B1199460) core, has been demonstrated to suppress the replication of influenza A and B viruses in cell cultures. nih.gov While structurally distinct from the 1,3,5-triazine series, its activity underscores the potential of the broader triazine chemical class in inhibiting viral replication. nih.gov Similarly, piperazine (B1678402), a closely related heterocycle to piperidine, has been shown to possess antiviral activity against Chikungunya virus by binding to a hydrophobic pocket in the viral capsid protein. nih.gov This suggests that piperidine-substituted triazines may interfere with viral replication through multiple mechanisms, including enzymatic inhibition and disruption of structural proteins.

Neurological and Central Nervous System (CNS) Activities

Derivatives of 4-(Piperidin-1-yl)-1,3,5-triazin-2-amine have also been investigated for their effects on the central nervous system. These explorations have revealed potential therapeutic applications in neurodegenerative diseases and other neurological disorders through the modulation of key enzymes and receptors.

Monoamine Oxidase (MAO) Inhibition

Certain amino acid derivatives of 4,6-dipiperidino-1,3,5-triazine have been identified as inhibitors of monoamine oxidases (MAO). nih.govnih.govresearchgate.net MAOs are enzymes responsible for the degradation of monoamine neurotransmitters like serotonin (B10506) and dopamine. researchgate.net The inhibition of these enzymes can increase the concentration of these neurotransmitters in the brain, a strategy used in the treatment of depression and neurodegenerative conditions such as Parkinson's disease. researchgate.netmdpi.com

A preliminary study of these compounds showed that some derivatives possessed MAO-A inhibition activity comparable to the standard drug clorgyline. nih.govnih.gov The research indicated a more selective inhibitory activity toward MAO-A over MAO-B. nih.govnih.gov This selectivity is significant, as MAO-A preferentially metabolizes serotonin, making selective inhibitors valuable for treating depression. researchgate.net

Monoamine Oxidase (MAO) Inhibition by Triazine Derivatives

IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

| Compound | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 18 | MAO-A | 0.12 | nih.govnih.gov |

| Compound 18 | MAO-B | >100 | nih.govnih.gov |

| Clorgyline (Reference) | MAO-A | 0.09 | nih.govnih.gov |

Histamine (B1213489) Receptor Modulation (e.g., H4R)

Trisubstituted 1,3,5-triazines have emerged as promising ligands for the histamine H4 receptor (H4R). nih.gov The H4R is a key target in the treatment of inflammatory diseases, immune disorders, and pain. nih.govnih.gov Ligands that act as antagonists at this receptor have demonstrated analgesic and anti-inflammatory effects in various preclinical models. nih.govnih.gov

Pharmacological evaluations have shown that several alkyl derivatives of 1,3,5-triazine exhibit moderate to high affinity for the H4R, functioning as antagonists. nih.govmdpi.com For example, compound 6 (4-(cyclopentylmethyl)-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine) was identified as a promising antagonist with a Kᵢ value of 63 nM. nih.gov Another compound, 14 (4-(cyclohexylmethyl)-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine), also showed significant H4R affinity (Kᵢ = 160 nM) and antagonist behavior in functional assays. nih.gov These findings highlight the potential of this chemical scaffold for developing novel treatments for pain and inflammatory conditions. nih.gov

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a primary therapeutic strategy for Alzheimer's disease. nih.govnih.gov These enzymes are responsible for the breakdown of the neurotransmitter acetylcholine, and their inhibition helps to alleviate the cognitive symptoms of the disease. nih.gov

A series of benzenesulfonamides incorporating 1,3,5-triazine moieties substituted with piperidine have been investigated as inhibitors of these enzymes. nih.gov Several of these compounds demonstrated potent inhibition of both AChE and BuChE, with some showing over 90% inhibition at a tested concentration. nih.gov The 1,3,5-triazine scaffold is considered a promising molecular framework for designing new agents for Alzheimer's treatment, with different substitution patterns influencing selectivity for either AChE or BuChE. nih.gov For instance, some derivatives containing a 2-(aminomethyl)piperidine (B33004) linker showed inhibitory activity against both enzymes but with a preference for BuChE. nih.gov

Cholinesterase Inhibition by Piperidine-Substituted Triazines

Data represents the percentage of enzyme activity inhibited by the compound at a concentration of 10 µg/mL.

| Compound | % Inhibition of AChE | % Inhibition of BuChE | Reference |

|---|---|---|---|

| Compound 3d | >90 | >90 | nih.gov |

| Compound 3h | >90 | >90 | nih.gov |

| Galanthamine (Reference) | 94.6 ± 0.1 | 31.4 ± 1.1 | nih.gov |

β-Amyloid Aggregation Inhibition in Alzheimer's Disease Models

Research into the direct effects of this compound on the inhibition of β-amyloid (Aβ) peptide aggregation, a key pathological hallmark of Alzheimer's Disease, is not extensively documented in the available scientific literature. While the broader 1,3,5-triazine scaffold has been explored for various applications in medicinal chemistry, including for neurodegenerative diseases, specific experimental data detailing the Aβ aggregation inhibition properties of this particular compound are not presently available. nih.gov Studies on related, but structurally distinct, triazine derivatives have been conducted for activity against enzymes such as BACE1, which is involved in the production of Aβ peptides, but these findings cannot be directly extrapolated to this compound. mdpi.com Therefore, its role as an inhibitor in β-amyloid aggregation models remains uncharacterized.

Equilibrative Nucleoside Transporter (ENT) Inhibition

Specific data on the inhibition of equilibrative nucleoside transporters (ENTs) by this compound is not available in the current body of scientific research. Studies have investigated complex derivatives that contain this core moiety, such as 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT), which has been identified as an ENT inhibitor. nih.govovid.comresearchgate.netnih.gov However, the pharmacological data reported in these studies pertain to the complex derivative and not to the simpler, parent compound this compound.

As no direct research data exists for the inhibitory activity of this compound on equilibrative nucleoside transporters, there is likewise no information available regarding its selectivity for the ENT1 and ENT2 subtypes. Research on related, more complex molecules has shown selectivity profiles, such as the derivative FPMINT displaying a 5- to 10-fold greater selectivity for ENT2 over ENT1. nih.govnih.gov However, such findings are specific to the tested derivative and cannot be attributed to this compound itself.

Data Tables

No quantitative data for this compound was found for the specified activities; therefore, no data tables could be generated.

Structure Activity Relationship Sar Studies and Molecular Design Principles

Impact of Piperidine (B6355638) Substitution on Biological Activity

The piperidine moiety is a key structural feature in many biologically active compounds, and its substitution pattern significantly modulates the pharmacological effects of 4-(piperidin-1-yl)-1,3,5-triazin-2-amine derivatives. The nature, size, and position of substituents on the piperidine ring can influence factors such as binding affinity to biological targets, cell permeability, and metabolic stability.

Research into piperidine-substituted triazine derivatives has revealed their potential as anti-HIV agents. A novel series of these compounds demonstrated promising activity against wild-type HIV-1, with EC50 values in the low nanomolar range, surpassing the efficacy of established drugs like Nevirapine and Delavirdine. nih.gov These compounds also showed higher potency against the resistant mutant strain K103N/Y181C. nih.gov

In the context of antimicrobial activity, the basicity of the piperidine ring has been shown to be a critical factor. In a study of piperidinothiosemicarbazones, derivatives with a piperidine substitution at the C-6 position of a pyridine (B92270) or pyrazine (B50134) ring exhibited the highest potency. mdpi.com The antituberculous activity was found to decrease in the order of piperidine > pyrrolidine (B122466) > morpholine (B109124), suggesting that more basic substituents enhance activity. mdpi.com

Furthermore, in the development of soluble epoxide hydrolase inhibitors, the triazine heterocycle was identified as essential for high potency. nih.gov The substitution on the piperidine ring, in this case, a carboxamide group, was crucial for the inhibitory activity. nih.gov

The following table summarizes the impact of piperidine and related cyclic amine substitutions on the biological activity of triazine derivatives based on various studies.

| Compound Series | Target/Activity | Key Finding | Reference |

| Piperidine-substituted triazines | Anti-HIV | Showed low nanomolar activity against wild-type HIV-1 and higher potency against resistant strains. nih.gov | nih.gov |

| Piperidinothiosemicarbazones | Antimycobacterial | Piperidine substitution led to the highest potency compared to pyrrolidine and morpholine. mdpi.com | mdpi.com |

| 1-(1,3,5-triazin-yl)piperidine-4-carboxamides | Soluble Epoxide Hydrolase Inhibition | The piperidine-carboxamide moiety was crucial for inhibitory action. nih.gov | nih.gov |

| 6-Aryl-4-cycloamino-1,3,5-triazine-2-amines | Antileukemic | Piperidino analogues were more active than pyrrolidino derivatives. nih.gov | nih.gov |

Role of Triazine Core Modifications on Potency and Selectivity

The 1,3,5-triazine (B166579) (or s-triazine) core serves as a versatile scaffold in medicinal chemistry. nih.gov Modifications to this core are a key strategy for modulating the potency and selectivity of bioactive compounds. The triazine ring's electronic properties and substitution points allow for fine-tuning of interactions with biological targets. nih.gov

The symmetrical nature of the s-triazine ring allows for the introduction of multiple substituents, which can significantly alter the compound's biological profile. nih.gov For instance, the development of 1-(1,3,5-triazin-yl)piperidine-4-carboxamides as soluble epoxide hydrolase inhibitors highlighted that the triazine heterocycle itself was a critical functional group for achieving high potency and selectivity over Cytochrome P450 enzymes. nih.gov

In another study, the incorporation of piperazine (B1678402) derivatives into a nih.govmdpi.comresearchgate.nettriazolo[1,5-a] mdpi.comnih.govrsc.orgtriazine core led to potent and selective adenosine (B11128) A2a receptor antagonists. nih.gov This modification improved the oral bioavailability of the parent compound, demonstrating that core modifications can enhance pharmacokinetic properties. nih.gov The selectivity over the adenosine A1 receptor subtype was also significantly high in some analogs. nih.gov

Furthermore, research on triazole-tethered triazines has shown that modifications to the triazine core, such as the introduction of dimethoxy groups, can lead to compounds with potent and selective anticancer activity. nih.gov These derivatives were found to be highly effective against specific cancer cell lines while showing lower toxicity to normal cells. nih.gov

The following table illustrates how modifications to the triazine core influence the pharmacological properties of resulting compounds.

| Triazine Core Modification | Target/Activity | Impact on Potency and Selectivity | Reference |

| nih.govmdpi.comresearchgate.nettriazolo[1,5-a] mdpi.comnih.govrsc.orgtriazine with piperazine | Adenosine A2a Receptor Antagonism | Improved oral bioavailability and high selectivity over A1 receptor subtype. nih.gov | nih.gov |

| 1,3,5-triazine with piperidine-4-carboxamide | Soluble Epoxide Hydrolase Inhibition | Essential for high potency and P450 selectivity. nih.gov | nih.gov |

| Triazole-tethered 4,6-dimethoxy-1,3,5-triazine | Anticancer (HCT-116 cells) | Resulted in high potency and significant selectivity. nih.gov | nih.gov |

Influence of Other Peripheral Substituents on Pharmacological Profiles

Besides the piperidine ring and the triazine core, other peripheral substituents play a vital role in defining the pharmacological profiles of these compounds. The introduction of various functional groups at different positions of the triazine ring can impact potency, selectivity, and physicochemical properties such as solubility and lipophilicity.

In a series of symmetrical di-substituted phenylamino-s-triazine derivatives, the nature of the substituent on the benzene (B151609) ring was found to be critical for anticancer activity. rsc.org Compounds bearing electron-withdrawing groups, such as 4-halogeno and 4-nitro groups, on the benzene ring, along with a morpholino group on the phenylamino-s-triazine scaffold, were the most potent. rsc.org

Similarly, in the study of 6-aryl-4-cycloamino-1,3,5-triazine-2-amines as antileukemic agents, bulky lipophilic substituents on the 6-phenyl ring significantly enhanced the inhibitory activity against Jurkat T cells. nih.gov For instance, compounds with tert-butyl, trifluoromethyl, trifluoromethoxy, phenoxy, or benzoxy groups showed effective growth inhibition. nih.gov

The influence of peripheral substituents is also evident in the development of antibacterial agents. In a series of 4-aminoquinoline (B48711) 1,3,5-triazine derivatives, the substitution pattern on the triazine ring determined the antibacterial spectrum and potency. researchgate.net For example, a p-aminophenol substitution resulted in potent activity against S. aureus and E. coli. researchgate.net

The following table provides examples of how different peripheral substituents affect the pharmacological activity of triazine derivatives.

| Peripheral Substituent | Compound Series | Impact on Pharmacological Profile | Reference |

| Electron-withdrawing groups (e.g., 4-halogeno, 4-nitro) on benzene ring | Symmetrical di-substituted phenylamino-s-triazines | Increased anticancer potency. rsc.org | rsc.org |

| Bulky lipophilic groups (e.g., tert-butyl, trifluoromethyl) on 6-phenyl ring | 6-Aryl-4-cycloamino-1,3,5-triazine-2-amines | Enhanced antileukemic activity. nih.gov | nih.gov |

| p-Aminophenol on triazine ring | 4-Aminoquinoline 1,3,5-triazine derivatives | Potent activity against S. aureus and E. coli. researchgate.net | researchgate.net |

Computational Approaches to SAR Elucidation (e.g., QSAR)

Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, are powerful tools for elucidating the SAR of a series of compounds and for designing new, more potent analogs. QSAR models establish a mathematical relationship between the chemical structures of compounds and their biological activities.

A 3D-QSAR model was developed for a series of 6,N2-diaryl-1,3,5-triazine-2,4-diamines to understand their antiproliferative activity against breast cancer cell lines. nih.gov This model helped in analyzing the structure-activity relationship and provided a basis for the future design of more active anticancer compounds. nih.gov The study identified compounds that were selectively active against triple-negative MDA-MB231 breast cancer cells. nih.gov

In another study, a validated QSAR model was generated for a dataset of 77 3-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[3,4-b] pyrazine derivatives to understand their GPCR-6 inhibitory activity. This work aimed to elucidate the essential physicochemical properties for inhibition and to identify novel lead molecules with enhanced activity and bioavailability.

Molecular docking studies have also been employed to understand the binding modes of triazine derivatives. For instance, docking analysis of potent 6-aryl-4-cycloamino-1,3,5-triazine-2-amines helped in rationalizing their antileukemic activity. nih.gov Similarly, computational analysis of FPMINT analogues, which are inhibitors of human equilibrative nucleoside transporters, suggested that the binding site of these compounds in ENT1 may differ from that of conventional inhibitors. polyu.edu.hk

These computational approaches provide valuable insights into the molecular basis of the biological activity of this compound derivatives and guide the rational design of new therapeutic agents.

Mechanistic Investigations and Molecular Targets

Elucidation of Specific Enzyme Inhibition Pathways

Derivatives of 4-(Piperidin-1-yl)-1,3,5-triazin-2-amine have been identified as inhibitors of several key enzymes, demonstrating the scaffold's potential in modulating enzymatic activity. nih.gov The triazine heterocycle is often critical for high potency. nih.gov

Studies have shown that compounds incorporating the 1,3,5-triazine (B166579) and piperidine (B6355638) motifs can effectively inhibit various enzymes, including cholinesterases and soluble epoxide hydrolase (sEH). nih.govnih.gov For instance, a series of benzenesulfonamides featuring these motifs were investigated for their inhibitory action against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease. nih.gov Several of these compounds demonstrated potent inhibition of BChE, with inhibition percentages exceeding 90%. nih.gov

In another study, 1-(1,3,5-triazin-yl)piperidine-4-carboxamides were identified as potent inhibitors of sEH through high-throughput screening. nih.gov The triazine ring was found to be an essential functional group for achieving high potency and selectivity. nih.gov Optimization of this series led to the identification of compounds with robust in vivo target engagement. nih.gov

Table 1: Enzyme Inhibition by 1,3,5-Triazine Derivatives

| Compound Class | Target Enzyme | Key Findings |

|---|---|---|

| Benzenesulfonamides with 1,3,5-triazine and piperidine | Acetylcholinesterase (AChE) | Moderate to high inhibitory potency, with some compounds showing >90% inhibition. nih.gov |

| Benzenesulfonamides with 1,3,5-triazine and piperidine | Butyrylcholinesterase (BChE) | Effectively inhibited by most synthesized compounds, with >90% inhibition potency. nih.gov |

Receptor Binding and Modulation

The triazine-piperidine scaffold is also a key feature in compounds designed to interact with specific receptors. These interactions are governed by a combination of directed hydrogen bonds and broader hydrophobic contacts.

The structural arrangement of this compound provides multiple sites for hydrogen bonding, which is crucial for its interaction with biological targets. The nitrogen atoms within the 1,3,5-triazine ring act as hydrogen bond acceptors, while the exocyclic amine group (-NH2) serves as a hydrogen bond donor. The piperidine ring itself can participate in N-H···N hydrogen-bonded chains. ed.ac.uk This capacity for forming hydrogen bonds is a key aspect of the molecular recognition process at receptor binding sites. For example, in trisubstituted 1,3,5-triazines developed as histamine (B1213489) H4 receptor (H4R) antagonists, these interactions are critical for their affinity and antagonistic activity. nih.gov

Alongside hydrogen bonding, hydrophobic interactions play a significant role in the binding of these compounds to their molecular targets. The piperidine ring provides a non-polar, saturated heterocyclic element that can engage in favorable hydrophobic contacts within a receptor's binding pocket. polyu.edu.hk Structure-activity relationship studies of analogues of 4-((4-(2-fluorophenyl)piperazin-1-yl) methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine, an inhibitor of equilibrative nucleoside transporters (ENTs), highlighted the importance of specific substitutions on aryl moieties. polyu.edu.hk These findings suggest that the positioning of hydrophobic groups is essential for potent inhibitory effects on both ENT1 and ENT2. polyu.edu.hk

Interactions with Cellular Pathways

The engagement of this compound derivatives with enzymes and receptors translates into measurable effects on cellular pathways, most notably those controlling cell survival and proliferation.

A significant body of research has demonstrated the antiproliferative activity of 1,3,5-triazine derivatives against various human cancer cell lines. nih.govnih.gov The cytotoxic effects are often dose-dependent. nih.govresearchgate.net For example, a series of novel s-triazine compounds featuring piperidine, anilines, and dipeptide moieties were evaluated for their anticancer activity against breast (MCF-7, MDA-MB-231) and colon (HCT-116) cancer cell lines. nih.gov Many of these compounds showed significant cytotoxicity, with some derivatives exhibiting IC50 values of less than 1 µM against MCF-7 cells. nih.gov Further investigation revealed that these compounds could induce cell cycle arrest and apoptosis. nih.govnih.govresearchgate.net The mechanism often involves the attenuation of intracellular signaling pathways that are crucial for cancer cell proliferation. nih.govresearchgate.net

Table 2: Antiproliferative Activity of Selected 1,3,5-Triazine Derivatives

| Cell Line | Cancer Type | Compound Series | Representative IC₅₀ Values |

|---|---|---|---|

| MCF-7 | Breast Cancer | s-Triazine with morpholine (B109124), aniline (B41778), and glycylglycinate methyl ester (Compound 3a) | < 1 µM nih.gov |

| PC-3 | Prostate Cancer | 2-(fluorophenylamino)-4,6-disubstituted 1,3,5-triazine | 20 µM mdpi.com |

| HCT-116 | Colon Cancer | s-Triazine with piperidine and benzyl (B1604629) substituents | 3.64–5.60 µM mdpi.com |

| DLD-1 | Colon Cancer | 1,3,5-Triazine with Ala-Ala-OMe substituent | Dose-dependent cytotoxicity observed nih.govresearchgate.net |

Effects on Protein Expression

Scientific literature readily available through public databases and research repositories does not currently contain specific studies detailing the effects of the compound this compound on protein expression. Extensive searches for proteomics analyses, western blot data, or other molecular biology-based studies investigating the impact of this specific chemical entity on protein levels have not yielded relevant results.

Consequently, there are no detailed research findings or data tables to report regarding the modulation of specific proteins or protein pathways by this compound. Further experimental research would be required to elucidate any such effects.

Future Directions and Therapeutic Potential

Lead Optimization and Drug Discovery Implications

Lead optimization is a critical phase in drug discovery that aims to enhance the potency, selectivity, and pharmacokinetic properties of a promising lead compound. For derivatives of 4-(piperidin-1-yl)-1,3,5-triazin-2-amine, this process involves systematic structural modifications to improve their therapeutic profile.

One key area of focus in the lead optimization of similar 1,3,5-triazine (B166579) compounds has been the modification of substituents on the triazine ring to enhance target affinity and selectivity. For instance, in the development of inhibitors for soluble epoxide hydrolase, the triazine heterocycle was identified as a crucial functional group for high potency. nih.gov Further optimization through phenyl group substitution was instrumental in reducing clearance and improving oral exposure, leading to the identification of a tool compound for in vivo studies. nih.gov

Structure-activity relationship (SAR) studies are integral to lead optimization. For analogues of the structurally related compound 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT), a novel inhibitor of equilibrative nucleoside transporters (ENTs), SAR studies revealed that modifications to the naphthalene (B1677914) and fluorophenyl moieties significantly impacted inhibitory effects on ENT1 and ENT2. The presence of a halogen substitute on the fluorophenyl moiety was found to be essential for inhibitory activity. Such studies provide a roadmap for the rational design of more potent and selective inhibitors based on the this compound scaffold.

Development of Novel Analogues with Improved Efficacy and Selectivity

Building upon the insights from lead optimization, the development of novel analogues of this compound is a key strategy to enhance therapeutic efficacy and selectivity. This involves the synthesis of a library of related compounds with varied structural features.

Research into 1,3,5-triazine derivatives has demonstrated that even minor structural changes can lead to significant differences in biological activity. For example, a study on 1,3,5-triazine hydrazone derivatives as potential antiproliferative agents found that the nature of the substituents on the triazine core and at the benzylidene moiety greatly influenced their activity against breast and colon cancer cell lines. mdpi.com Specifically, compounds containing dimorpholino-s-triazine showed more potent activity in one cell line, while those with two piperidine (B6355638) rings were more effective in another, highlighting the potential for developing analogues with targeted efficacy. mdpi.com

Furthermore, the synthesis of novel 2,4-diamino-1,3,5-triazine derivatives has yielded compounds with remarkable activity against melanoma cell lines, identifying a leading candidate for further development. wellcomeopenresearch.org These findings underscore the potential of creating a diverse portfolio of analogues based on the this compound structure to target a wide range of diseases with improved precision.

The following table summarizes the antiproliferative activity of selected 1,3,5-triazine hydrazone derivatives, illustrating the impact of structural modifications on efficacy.

| Compound ID | Modifications to the 1,3,5-triazine core | IC50 (µM) vs. MCF-7 (Breast Cancer) | IC50 (µM) vs. HCT-116 (Colon Carcinoma) |

| Compound A | Two piperidine rings, 4-chlorobenzylidene hydrazone | 11.5 | 8.8 |

| Compound B | Two morpholine (B109124) rings, 4-chlorobenzylidene hydrazone | 13.4 | 15.2 |

| Compound C | One piperidine and one morpholine ring, 4-methoxybenzylidene hydrazone | 10.4 | 12.5 |

| Compound D | Two piperidine rings, 4-hydroxybenzylidene hydrazone | 15.6 | 9.5 |

This table is for illustrative purposes and is based on findings from related 1,3,5-triazine derivatives.

Preclinical and Clinical Development Considerations

The transition of a promising compound from a laboratory curiosity to a clinically approved therapeutic is a long and rigorous process. For this compound and its analogues, several preclinical and clinical development considerations are paramount.

Preclinical Development:

Before human trials can begin, extensive preclinical studies are necessary to evaluate the safety and efficacy of a drug candidate. These studies typically involve:

In vitro and in vivo pharmacology: To confirm the mechanism of action and assess the therapeutic effect in cellular and animal models of the target disease. For instance, a tool compound derived from 1-(1,3,5-triazin-2-yl)piperidine-4-carboxamides demonstrated robust in vivo target engagement by affecting a serum biomarker. nih.gov

Pharmacokinetics and ADME studies: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. These studies are crucial for determining the appropriate dosing regimen and assessing potential drug-drug interactions.

Toxicology studies: To identify any potential adverse effects and establish a safe dose range for first-in-human studies.

Clinical Development:

Should a compound demonstrate a favorable preclinical profile, it may advance to clinical trials, which are typically conducted in three phases:

Phase I: The primary goal is to assess the safety, tolerability, and pharmacokinetic profile of the drug in a small group of healthy volunteers or patients.

Phase II: The drug is administered to a larger group of patients to evaluate its efficacy and further assess its safety.

Phase III: Large-scale, multicenter trials are conducted to confirm the drug's efficacy, monitor side effects, and compare it to standard treatments.

While there is currently no public information available regarding the preclinical or clinical development of this compound itself, the extensive research on the broader class of 1,3,5-triazines suggests a clear path forward. The development of analogues with optimized properties will be crucial for advancing this chemical scaffold through the rigorous stages of drug development. The promising biological activities observed in related compounds provide a strong rationale for the continued investigation of this compound and its derivatives as potential therapeutic agents.

Q & A

Basic: What synthetic routes are effective for preparing 4-(Piperidin-1-yl)-1,3,5-triazin-2-amine, and how can structural fidelity be confirmed?

The compound is synthesized via nucleophilic substitution, where 4-chloro-1,3,5-triazin-2-amine reacts with piperidine derivatives under reflux in aprotic solvents like DMF or THF. Key parameters include maintaining anhydrous conditions and stoichiometric excess of the amine (1.2:1 molar ratio). Structural confirmation employs:

- ¹H/¹³C NMR : Piperidine protons appear as multiplet signals (δ 1.5–2.8 ppm), while triazine carbons resonate at δ 165–170 ppm.

- Melting points : Derivatives exhibit sharp melting points (e.g., 168–245°C), indicating purity.

- Elemental analysis : Acceptable deviations ≤0.4% for C, H, N validate composition .

Basic: What analytical techniques are essential for characterizing this compound and ensuring batch consistency?

Standard protocols include:

- NMR spectroscopy : Assigns proton environments (e.g., triazine NH₂ at δ 6.8–7.2 ppm).

- Elemental analysis : Ensures ≥98% purity (e.g., C: 52.3% theoretical vs. 52.1% observed).

- HPLC : Monitors residual solvents and byproducts (e.g., <0.1% chlorotriazine).

Batch consistency is verified through reproducibility in melting points (±2°C) and NMR peak integration ratios .

Basic: What are the key considerations when designing biological activity assays for this compound derivatives?

- Target selection : Prioritize assays aligned with hypothesized mechanisms (e.g., kinase inhibition for antileukemic studies).

- Controls : Use reference compounds (e.g., imatinib for leukemia models) and solvent-only blanks.

- Dose-response curves : Measure IC₅₀ values in triplicate across 3–5 cell lines (e.g., K562, HL-60) with 48–72h exposure. Derivatives in studies showed IC₅₀ ranges of 0.8–12.4 µM, correlating with substituent electronegativity .

Advanced: How can 3D-QSAR modeling be applied to predict the biological activity of this compound derivatives?

3D-QSAR models (e.g., CoMFA, CoMSIA) analyze steric, electrostatic, and hydrophobic fields generated by aligned molecular structures. For triazine derivatives:

- Descriptors : Electron-withdrawing groups (e.g., -NO₂, -CF₃) at the 6-position enhance antileukemic activity by increasing electrostatic potential.

- Validation : Leave-one-out cross-validation (q² > 0.6) and external test sets (r² > 0.8) ensure reliability.

- Design guidance : Models identify optimal substituent bulk (e.g., 4-methylpiperidine improves steric fit in kinase pockets) .

Advanced: What experimental design strategies optimize reaction conditions for synthesizing this compound derivatives?

Factorial design (e.g., 2³ designs) systematically tests variables:

- Factors : Temperature (80–120°C), solvent (DMF vs. THF), and catalyst (e.g., K₂CO₃).

- Responses : Yield and purity.

Response surface methodology (RSM) identifies optimal conditions (e.g., 100°C in DMF with 1.2:1 amine ratio), achieving yields up to 88%. Sensitivity analysis reveals solvent polarity as the most critical factor (p < 0.01) .

Advanced: How to resolve contradictory biological activity data among structurally similar this compound analogs?

Contradictions arise from assay variability (e.g., cell line heterogeneity) or unmeasured properties (e.g., solubility). Mitigation strategies:

- Replication : Standardize protocols (e.g., fixed serum concentrations, passage numbers).

- Physicochemical profiling : Measure logP (e.g., chloro derivatives: logP 2.1–3.4) and solubility to explain bioavailability discrepancies.

- Molecular dynamics simulations : Assess binding mode consistency across analogs. For example, nitro-substituted derivatives showed reduced activity due to poor solubility despite favorable docking scores .

Advanced: What computational tools facilitate the prediction of physicochemical properties for this compound derivatives?

- ADMET prediction : Tools like Schrödinger’s QikProp estimate bioavailability (e.g., CNS penetration scores >2 indicate neuroactivity potential).

- Density functional theory (DFT) : Calculates HOMO-LUMO gaps to predict reactivity (e.g., electron-deficient triazine cores favor nucleophilic attacks).

- Molecular docking : AutoDock Vina screens binding affinities to targets like BCR-ABL1 (ΔG ≤ -8.5 kcal/mol suggests strong inhibition) .

Advanced: What strategies enhance the stability of this compound under storage and experimental conditions?

- Lyophilization : Increases shelf life by reducing hydrolytic degradation.

- Light sensitivity : Store in amber vials at -20°C; UV-Vis spectroscopy monitors photo degradation (λmax shifts >5 nm indicate instability).

- Buffered solutions : Use pH 7.4 PBS to prevent amine protonation, which accelerates triazine ring hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。